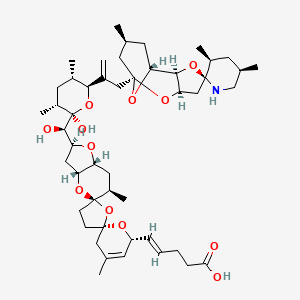

Azaspiracid-2

Description

Contextualization of Azaspiracids as Marine Biotoxins of Contemporary Research Significance

Azaspiracids (AZAs) are a group of polyether, nitrogen-containing marine biotoxins that have garnered significant attention in scientific research due to their impact on human health, marine ecosystems, and the fishing industry. mdpi.comnih.govnih.gov First identified following a human intoxication event in 1995 from mussels harvested in Ireland, AZAs accumulate in shellfish such as mussels, oysters, scallops, and clams. mdpi.comnoaa.gov The producing organisms have been identified as dinoflagellates of the genera Azadinium and Amphidoma. mdpi.comnih.gov The global presence of these toxins has been confirmed in various marine environments, including the coasts of Europe, North America, South America, Africa, and Asia, making them a worldwide phenomenon. nih.govresearchgate.net The detrimental effects of AZAs on marine resource utilization and fishery production have necessitated over two decades of comprehensive research into their metabolism, synthesis, pathogenic mechanisms, and toxicology. mdpi.comnih.govresearchgate.net

Historical Perspective on the Discovery and Initial Research of Azaspiracid-2

The discovery of azaspiracids traces back to a 1995 shellfish poisoning incident in the Netherlands, linked to mussels from Killary Harbour, Ireland. fao.orgmdpi.com The causative agent, initially termed Killary Toxin-3 (KT3), was later renamed azaspiracid to better reflect its unique chemical structure, which includes a cyclic amine (aza group), a tri-spiro assembly, and a carboxylic acid functional group. mdpi.comwikipedia.org

Following the initial identification of the primary compound, azaspiracid-1 (AZA1), subsequent research focused on identifying related analogues. In 1997, two analogues, this compound (AZA2) and azaspiracid-3 (AZA3), were successfully isolated and identified. mdpi.com Structural elucidation revealed AZA2 to be the 8-methyl analogue of AZA1. fao.org Analysis of mussels collected from Killary Harbour five months after the initial 1995 incident showed the presence of AZA1, AZA2, and AZA3, confirming their co-occurrence in contaminated shellfish. wikipedia.org The table below details the concentrations found in this initial analysis.

| Toxin Analogue | Concentration in Mussels (µg/g whole meat) |

| Azaspiracid-1 (AZA1) | 1.14 |

| This compound (AZA2) | 0.23 |

| Azaspiracid-3 (AZA3) | 0.06 |

Data from mussels collected in Killary Harbour, 1996.

For many years, the organism responsible for producing these toxins remained elusive. It wasn't until twelve years after the first poisoning event that the small dinoflagellate Azadinium spinosum was identified as a primary producer of AZA1 and AZA2. nih.gov

Significance of this compound in Marine Ecotoxicology and Analytical Science Research

This compound is a key compound in the fields of marine ecotoxicology and analytical science. It is one of the principal AZA analogues, alongside AZA1 and AZA3, that are routinely monitored in shellfish. nih.gov The identification of Azadinium spinosum and later Azadinium poporum as producers of AZA2 has been crucial for understanding the ecological dynamics of azaspiracid contamination events. mdpi.comnih.gov

The widespread distribution of AZA2 in shellfish necessitates highly sensitive and specific analytical methods for detection and quantification to ensure seafood safety. koreascience.kr This has driven significant advancements in analytical science, particularly in the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov These sophisticated methods allow for the simultaneous analysis of multiple AZA analogues with very low detection limits, which is essential for regulatory monitoring and ecotoxicological research. mdpi.comkoreascience.kr

Research in marine ecotoxicology often focuses on the accumulation and biotransformation of AZA2 in various marine organisms. Studies have shown that the distribution of AZA2 can vary significantly between different tissues and species of shellfish. nih.gov For instance, in blue mussels (Mytilus edulis), AZAs are distributed throughout the tissues, with the highest concentrations typically found in the hepatopancreas. nih.gov Furthermore, AZA2 can be metabolized by shellfish into other derivatives, such as AZA19, through processes like carboxylation. nih.gov The availability of purified AZA2, often produced from large-scale cultures of Azadinium spinosum, is vital for conducting toxicological studies and for the calibration of analytical instruments. nih.gov

Overview of Current Research Trajectories and Gaps for this compound

Current research on azaspiracids, including AZA2, is multifaceted, covering areas from molecular biology to analytical chemistry. mdpi.comnih.gov A primary trajectory is the continued development of rapid, cost-effective, and highly sensitive detection methods. mdpi.comnih.gov While LC-MS/MS is the gold standard, research into biosensors and aptamer-based assays for specific toxins like AZA2 is ongoing. mdpi.comnih.gov

Another significant area of research is the elucidation of the biosynthetic pathways of azaspiracids in their producing organisms and their metabolic fate in shellfish. mdpi.comnih.govnih.gov Understanding how environmental factors influence toxin production by dinoflagellates is critical for predicting and mitigating harmful algal blooms. nih.gov

Despite progress, several knowledge gaps remain. The precise mode of action and the full spectrum of toxicological effects for many AZA analogues are not yet fully understood. noaa.gov While the structures of numerous AZA analogues have been identified, the toxic potency and metabolic pathways for most of them are still under investigation. mdpi.comnoaa.gov Further research is required to understand the long-term health implications of exposure to low levels of these toxins. researchgate.net Additionally, investigating the potential biotransformation of AZA2 and other analogues in a wider range of marine organisms is an important area for future ecotoxicological studies. awi.de

Properties

Molecular Formula |

C48H73NO12 |

|---|---|

Molecular Weight |

856.1 g/mol |

InChI |

InChI=1S/C48H73NO12/c1-26-16-34(11-9-10-12-40(50)51)55-44(21-26)13-14-47(61-44)32(7)19-35-36(58-47)20-38(54-35)43(52)48(53)33(8)18-29(4)41(60-48)30(5)23-45-22-27(2)17-37(56-45)42-39(57-45)24-46(59-42)31(6)15-28(3)25-49-46/h9,11,16,27-29,31-39,41-43,49,52-53H,5,10,12-15,17-25H2,1-4,6-8H3,(H,50,51)/b11-9+/t27-,28+,29-,31-,32+,33+,34+,35+,36+,37+,38-,39+,41-,42+,43+,44+,45-,46-,47+,48+/m0/s1 |

InChI Key |

FWMJPUBOGPIFOU-FWSQVVLVSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]3[C@@H](C[C@]4(O3)[C@H](C[C@H](CN4)C)C)O[C@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@@H]([C@@H]6C[C@@H]7[C@H](O6)C[C@H]([C@@]8(O7)CC[C@@]9(O8)CC(=C[C@H](O9)/C=C/CCC(=O)O)C)C)O)O)C)C |

Canonical SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)CC(=CC(O9)C=CCCC(=O)O)C)C)O)O)C)C |

Synonyms |

azaspiracid-2 |

Origin of Product |

United States |

Biological Origins and Ecological Dynamics of Azaspiracid 2 Production

Trophic Transfer and Bioaccumulation Research of Azaspiracid-2 in Marine Food Webs

Shellfish as Vectors for this compound Transfer

Filter-feeding bivalves can accumulate azaspiracids by consuming dinoflagellates that produce these toxins. researchgate.netawi.de Once ingested, this compound, along with other azaspiracid analogues, is not confined to the digestive glands (hepatopancreas) but becomes distributed throughout the various tissues of the shellfish. nih.gov Research has shown that while the digestive gland initially contains the highest concentration of toxins post-ingestion, azaspiracids can also be found in the gills, adductor muscle, and remaining tissues. nih.govifremer.fr

The distribution of AZA2 and its related compounds can vary between different bivalve species and even within the tissues of a single species. For instance, in mussels (Mytilus edulis), Azaspiracid-1 (AZA1) is often the predominant toxin in the digestive glands, while other analogues may be more prevalent in other tissues. nih.gov In some scallops, AZA2 has been found to be the dominant analogue, primarily concentrated in the hepatopancreas.

The presence of azaspiracids has been reported in a variety of shellfish species globally, including:

Blue mussels (Mytilus edulis)

Oysters (Crassostrea gigas)

Scallops (Pecten maximus, Argopecten purpuratus)

Clams (Tapes filipinarium)

Cockles (Cardium rule)

This widespread contamination highlights the role of these bivalves as significant vectors for the transfer of this compound through the marine food web.

Accumulation and Depuration Kinetics of this compound in Bivalve Molluscs

The accumulation of this compound in bivalve molluscs can be rapid. Experimental studies have shown that when mussels are exposed to toxic Azadinium spinosum, they can accumulate azaspiracids to levels exceeding the regulatory limit of 160 µg/kg within a short period, in some cases as little as six hours. ifremer.fr The concentration of toxins can continue to increase with ongoing exposure, reaching a plateau after several days. ifremer.fr

The depuration, or elimination, of this compound from shellfish tissues is a slower process. The detoxification half-life for azaspiracids in mussels has been estimated to be approximately 11 days. ifremer.fr This prolonged retention means that once contaminated, shellfish can remain toxic and unsafe for consumption for an extended period even after the toxic algal bloom has subsided. The slow depuration is thought to be partly due to the movement of azaspiracids from the digestive gland into other tissues where elimination occurs more slowly. nih.gov

The kinetics of accumulation and depuration are influenced by various factors, including the species of bivalve, the concentration and duration of exposure to toxic algae, and environmental conditions such as water temperature.

Below are tables summarizing findings from experimental studies on the accumulation and depuration of azaspiracids in blue mussels (Mytilus edulis).

| Time (Hours) | Total Azaspiracid Concentration (µg/kg) | Notes |

|---|---|---|

| 6 | > 160 | Exceeded regulatory limit. ifremer.fr |

| 72 (3 days) | ~ 400 - 600 | Concentration began to stabilize. ifremer.fr |

| Parameter | Value | Reference |

|---|---|---|

| Estimated Half-life | ~ 11 days | ifremer.fr |

Biosynthetic Pathways and Chemoenzymatic Formation of Azaspiracid 2

Proposed Biosynthetic Routes for Azaspiracids

Azaspiracids (AZAs) are a group of polyether marine toxins produced by dinoflagellates, primarily from the genera Azadinium and Amphidoma. mdpi.comnih.gov Azaspiracid-2 (AZA-2) is a prominent analogue of Azaspiracid-1 (AZA-1), the parent compound of this toxin family. The biosynthesis of these complex molecules is a subject of ongoing research, with evidence pointing towards the involvement of large, multifunctional enzyme complexes.

The intricate carbon skeleton of azaspiracids strongly suggests a biosynthetic origin rooted in polyketide and nonribosomal peptide pathways. nih.govresearchgate.netnih.gov These pathways are mediated by large, modular enzymes known as Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs), respectively.

Polyketide Synthase (PKS) Involvement:

The core structure of azaspiracids is a polyether, a class of natural products often assembled by Type I PKSs. nih.govresearchgate.netnih.gov These enzymes function as an assembly line, where each module is responsible for the addition and modification of a two-carbon unit derived from acetyl-CoA or other small carboxylic acids. Transcriptomic studies of the AZA-producing dinoflagellate Azadinium spinosum have revealed the presence of genes encoding Type I PKSs. nih.govresearchgate.netnih.govmdpi.com Specifically, the necessary enzymatic domains for the construction of the polyketide backbone of azaspiracids, such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), have been identified in the transcriptome of this organism. nih.gov

Nonribosomal Peptide Synthetase (NRPS) Involvement:

A key feature of the azaspiracid structure is the nitrogen-containing heterocyclic ring system, which points to the incorporation of an amino acid precursor via an NRPS-mediated pathway. NRPSs are modular enzymes that activate, modify, and link amino acids to form peptide products. nih.govresearchgate.net The biosynthesis is thought to involve a hybrid PKS-NRPS pathway, where the polyketide chain is initiated and elongated by PKS modules, and an NRPS module incorporates an amino acid, leading to the formation of the characteristic aza-spirocyclic core.

Table 1: Key Enzyme Domains in PKS and NRPS Pathways

| Domain | Abbreviation | Function in Biosynthesis |

| Ketosynthase | KS | Catalyzes the condensation of the growing polyketide chain with the next extender unit. |

| Acyltransferase | AT | Selects and transfers the appropriate extender unit (e.g., malonyl-CoA) to the ACP. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and the extender units as thioesters. |

| Adenylation | A | Selects and activates a specific amino acid by adenylation. |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently binds the activated amino acid as a thioester. |

| Condensation | C | Catalyzes the formation of a peptide bond between two amino acids. |

Precursor Identification and Elucidation of Biosynthetic Intermediates of this compound

While the complete biosynthetic pathway of AZA-2 has not been fully elucidated, studies have provided insights into its formation. It is known that AZA-2 is a naturally produced analogue of AZA-1. researchgate.net The dinoflagellate Azadinium spinosum is a known producer of both AZA-1 and AZA-2. researchgate.net

Research suggests that AZA-2 is not a metabolic product of AZA-1 but rather a result of a variation in the biosynthetic assembly line. The structural difference between AZA-1 and AZA-2 lies in the absence of a methyl group at the C8 position in AZA-2. This suggests that during the biosynthesis, a propionate extender unit (leading to a methyl branch) is incorporated at this position for AZA-1, while an acetate extender unit is used for AZA-2.

Additionally, studies on the biotransformation of azaspiracids in shellfish have identified several metabolites. For instance, AZA-17 and AZA-19 have been identified as metabolites of AZA-1 and AZA-2 in blue mussels (Mytilus edulis). mdpi.comnih.gov AZA-65 and AZA-66 have been proposed as intermediate products in the conversion of AZA-1 and AZA-2 to AZA-17 and AZA-19, respectively. mdpi.comnih.gov Furthermore, the double hydroxylation of AZA-67 and AZA-68 can reportedly lead to the formation of AZA-1 and AZA-2 as secondary metabolites. mdpi.comnih.gov

Enzymology and Genetic Regulation of this compound Biosynthesis

The large and complex nature of the PKS and NRPS gene clusters in dinoflagellates presents a significant challenge to their study. However, advances in sequencing technologies are beginning to shed light on the genetic underpinnings of AZA production.

Direct biochemical characterization of the enzymes involved in AZA-2 biosynthesis is still in its early stages due to the difficulty in culturing large quantities of the producing organisms and the challenges associated with expressing these large, complex enzymes in heterologous systems. Research has primarily focused on identifying the genes encoding these enzymes through transcriptomic and genomic approaches. nih.govresearchgate.netnih.gov

Transcriptomic analysis of Azadinium spinosum has been instrumental in identifying the PKS genes likely responsible for azaspiracid biosynthesis. nih.govresearchgate.netnih.govmdpi.com These studies have confirmed the expression of all the necessary PKS domains required to synthesize the carbon backbone of azaspiracids. nih.gov The identified PKS transcripts from A. spinosum cluster with those from other toxin-producing dinoflagellates, suggesting a common evolutionary origin for polyketide synthesis in these organisms. nih.govnih.gov

The genomes of dinoflagellates are notoriously large and complex, which has hindered the complete sequencing of the AZA biosynthetic gene cluster. However, genomic glimpses into A. spinosum have provided further evidence for the presence of these extensive PKS gene clusters. nih.govresearchgate.net These studies support the hypothesis that the diversity of azaspiracid analogues, including AZA-2, arises from the modular nature of the PKS and NRPS enzymes and the potential for domain swapping or modification within the biosynthetic gene cluster.

Artificial Synthesis and Chemoenzymatic Approaches to this compound and Analogues for Research Purposes

The limited availability of pure azaspiracids from natural sources has driven significant efforts in their chemical synthesis. These synthetic endeavors are crucial for confirming the structures of the natural products, providing material for toxicological studies, and enabling the synthesis of analogues for structure-activity relationship studies.

The total synthesis of AZA-2 was a significant achievement that confirmed its absolute stereochemistry. nih.govnih.govmdx.ac.uk These complex, multi-step syntheses involve the convergent assembly of several key fragments corresponding to different parts of the molecule. For instance, the synthesis of the ABC ring system has been a focal point of synthetic efforts. nih.gov

While fully enzymatic or chemoenzymatic syntheses of AZA-2 have not yet been reported, the field of chemoenzymatic synthesis is rapidly advancing. mdpi.com This approach combines the selectivity of enzymes with the versatility of chemical reactions and holds promise for the future synthesis of complex natural products like azaspiracids. The development of chemoenzymatic strategies could offer more efficient and stereocontrolled routes to these molecules and their analogues. mdpi.com

Structural Elucidation and Characterization of Azaspiracid 2 and Analogues

Methodologies for Initial Structural Determination of Azaspiracid-2

The initial characterization of azaspiracids in 1998 relied on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These foundational techniques remain central to the identification and structural elucidation of AZA-2 and its subsequently discovered analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the definitive structural elucidation of azaspiracids. While the initial structural assignments of AZA-1 were later revised based on extensive NMR studies and total synthesis, the fundamental application of NMR techniques has been crucial for determining the complex carbon skeleton and stereochemistry of the entire class of compounds. wikipedia.org

The structural determination of AZA analogues involves detailed analysis of 1D (¹H and ¹³C) and 2D NMR spectra. For instance, in the elucidation of related azaspiracids, ¹H-¹H COSY (Correlation Spectroscopy) experiments are used to establish proton connectivity, confirming the sequence of atoms within the molecule. mdpi.comnih.gov The chemical shifts of protons and carbons provide critical information about their chemical environment; for example, the presence of oxymethine signals can indicate hydroxylation sites. mdpi.com

The pH-dependence of proton and carbon chemical shifts, particularly for the nitrogen-containing rings (A/B rings) and the adjoining furanosyl ring (C ring), complicates NMR analysis. marine.ie This variability requires careful control and consideration of experimental conditions to ensure accurate spectral interpretation. Despite these challenges, NMR remains the gold standard for confirming the structure of new AZA analogues and for resolving complex stereochemical questions, such as the identification of epimers like 37-epi-AZA2. marine.ie

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful and highly sensitive tool for the detection, identification, and structural analysis of this compound and its analogues. mdpi.com Techniques such as LC-tandem MS (LC-MS/MS), high-resolution mass spectrometry (HRMS), and multi-stage mass spectrometry (MSn) provide critical data on molecular weight and fragmentation pathways, which are essential for structural characterization. nih.govnih.gov

LC-MS/MS analysis is routinely used for the detection of AZAs. In this technique, the precursor ion (e.g., the protonated molecule [M+H]⁺ of AZA-2) is selected and fragmented through collision-induced dissociation (CID), generating a unique spectrum of product ions. nih.gov The fragmentation patterns provide structural information, as different parts of the molecule break apart in predictable ways. For example, characteristic fragments can be associated with specific ring structures within the azaspiracid backbone. researchgate.net

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This accuracy is crucial for distinguishing between isomers and confirming the identity of new analogues. nih.gov More advanced techniques like sequential MS (MSn) on ion-trap mass spectrometers allow for multiple stages of fragmentation, providing deeper structural insights. nih.govresearchgate.net However, the tendency of azaspiracids to undergo multiple water losses ([M + H - nH₂O]⁺) under CID conditions can sometimes limit the structural information obtained from standard MSn experiments. nih.gov

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

Diversity and Classification of Azaspiracid Analogues

Since the identification of the first three azaspiracids, the number of known analogues has expanded to over 60. nih.gov This diversity arises from biosynthesis by the producing dinoflagellates, such as those from the genera Azadinium and Amphidoma, as well as metabolic transformations within shellfish. nih.gov

Azaspiracid-1 (AZA-1), this compound (AZA-2), and Azaspiracid-3 (AZA-3) are the most commonly found and regulated analogues. researchgate.netmarine.ie Their structures are very closely related, differing only by simple modifications to the core AZA-1 structure.

Azaspiracid-1 (AZA-1) is the parent compound of the group.

This compound (AZA-2) is the 8-methyl analogue of AZA-1. researchgate.net

Azaspiracid-3 (AZA-3) is the 22-demethyl analogue of AZA-1. researchgate.net

These minor structural changes result in different molecular weights and can influence their chromatographic behavior and toxicological properties. marine.ienih.gov

Table 2: Structural Comparison of Major Azaspiracids

A wide array of minor AZA analogues has been identified, primarily through advanced LC-MS techniques. nih.govresearchgate.net These analogues often involve hydroxylations, demethylations, or other modifications at various positions on the azaspiracid backbone.

AZA-4 and AZA-5 : These were identified as 3-hydroxy-22-demethylazaspiracid and 23-hydroxy-22-demethylazaspiracid, respectively, making them hydroxylated derivatives of AZA-3. researchgate.nettandfonline.com

AZA-6 : This compound is a positional isomer of AZA-1. researchgate.net

AZA-11 : Characterized as a hydroxyl analogue of AZA-2. researchgate.net It is a predominant analogue produced by certain strains of the dinoflagellate Azadinium poporum. preprints.org

AZA-17 and AZA-19 : These have been identified as metabolic conversion products resulting from the hydroxylation of AZA-1 and AZA-2, respectively, in mussels. nih.gov

AZA-33 : A known azaspiracid analogue.

AZA-42 and AZA-62 : Different strains of Azadinium poporum produce these analogues, with AZA-42 being a hydroxylation product of AZA-41 and AZA-62 being a dehydrogenation product of AZA-11. nih.gov

The identification of these minor analogues is critical for understanding the biosynthesis and metabolism of azaspiracids.

Table 3: Characteristics of Selected Minor Azaspiracid Analogues

Stereochemical Aspects and Absolute Configuration Research of this compound and its Epimers (e.g., 37-epi-AZA2)

The complex structure of azaspiracids includes numerous chiral centers, making stereochemistry a critical and challenging aspect of their characterization. The precise three-dimensional arrangement of atoms is essential to the molecule's biological activity.

Research has revealed the existence of stereoisomers for the major azaspiracids. Specifically, isomers of AZA-1, AZA-2, and AZA-3 have been discovered and identified as epimers at the C-37 position. marine.ie The isomer of AZA-2 is thus named 37-epi-AZA2. These epimers were discovered through the use of LC-MS methods with neutral mobile phases, which allowed for their chromatographic separation from the parent compounds. marine.ie

The formation of these 37-epimers is a spontaneous process that can be accelerated by heat. marine.ie Studies have shown that the parent compounds and their 37-epimers exist in equilibrium in solution. The epimerization is thought to occur via a retro-Michael/Michael reaction sequence involving the A/B ring system. marine.ie The structural confirmation of these epimers, such as 37-epi-AZA1, was accomplished through detailed NMR spectroscopy and chemical analyses, with similar analytical approaches indicating that the isomers of AZA-2 and AZA-3 are also the corresponding 37-epimers. marine.ie The presence of these epimers complicates the analytical detection and quantification of azaspiracids for regulatory purposes, as they may not be separated from the parent compound under standard acidic LC-MS conditions. marine.ie

Analytical Methodologies for Detection and Quantification of Azaspiracid 2

Reference Materials and Inter-Laboratory Comparison Studies for Azaspiracid-2 Analysis

Production and Certification of this compound Reference Standards

The accurate detection and quantification of this compound (AZA2) in analytical settings are fundamentally reliant on the availability of high-purity, certified reference materials (CRMs). marine.ieresearchgate.net These standards are essential for the calibration of analytical instruments, validation of methods, and ensuring quality control in routine monitoring programs. marine.ieamazonaws.com The production of AZA2 CRMs is a multi-step process that begins with the isolation of the toxin from naturally contaminated biological matrices, followed by rigorous purification and certification. marine.ieresearchgate.net

Several international bodies, notably the National Research Council of Canada (NRC) and Laboratorio CIFGA in Spain, have developed and supply CRMs for AZA2. lgcstandards.comgreyhoundchrom.comcanada.ca The initial source material is typically harvested mussels, such as Mytilus edulis, that have been contaminated with azaspiracids through their diet. marine.ielabmix24.com The toxins are extracted from the mussel tissue and subjected to purification, primarily using preparative liquid chromatography, to isolate AZA2 from other analogues and matrix components. marine.ieresearchgate.net

Purity assessment is a critical step in the certification process, employing advanced analytical techniques. marine.ie Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity of the compound and assess its purity. marine.ieresearchgate.net For the precise determination of concentration, quantitative nuclear magnetic resonance (qNMR) spectroscopy is utilized. marine.ieamazonaws.com This technique allows for the accurate quantification of the AZA2 concentration in a stock solution, often against a primary certified standard like benzoic acid, ensuring the values are traceable to the International System of Units (SI). amazonaws.com

The final certified reference materials are typically provided as solutions of AZA2 in a solvent like methanol, dispensed in precise aliquots into argon-filled, flame-sealed amber glass ampoules to ensure stability. marine.ieresearchgate.netamazonaws.com The certification process is conducted under stringent quality guidelines, such as ISO 17034, which specifies the general requirements for the competence of reference material producers. lgcstandards.comcifga.comcifga.com

It is important to note that AZA2 solutions often contain its epimer, 37-epi-Azaspiracid-2. amazonaws.com Certificates of analysis for these CRMs typically state that the certified concentration value represents the sum of both the AZA2 and its epi-isomer, and analysts must consider the sum of the areas of the two chromatographic signals for accurate quantification. amazonaws.com In addition to liquid calibration solutions, CRMs are also available as naturally contaminated and homogenized mussel tissue, which is designed to help analysts validate the entire analytical method, including the extraction phase. labmix24.com

| Provider | Product Code | Description | Certified Value | Format |

|---|---|---|---|---|

| National Research Council Canada (NRC) | NRC-CRM-AZA2-c | Certified instrument calibration solution of this compound in methanol. canada.ca | 1.51 µg/g lgcstandards.com | ~0.5 mL solution in a flame-sealed ampoule. canada.ca |

| National Research Council Canada (NRC) | NRC CRM-AZA-Mus | Certified reference material from naturally contaminated mussel tissue (Mytilus edulis). labmix24.com | AZA2: 0.273 µg/g labmix24.com | ~8 g of mussel homogenate. labmix24.com |

| Laboratorio CIFGA | CRM-02-AZA2 | Certified reference material of this compound in methanol, accredited under ISO 17034. cifga.comcifga.com | [AZA2+37-epi-AZA2] = (1.62 ± 0.10) µg/g cifga.com | ~0.5 mL solution in an amber glass vial. cifga.com |

Molecular and Cellular Mechanisms of Azaspiracid 2 Interaction

Intracellular Signaling Pathways Affected by Azaspiracid-2 Exposure (in vitro/cell line studies)

Research on this compound Induced Changes in Cyclic AMP and Calcium Homeostasis

This compound (AZA-2), a member of the azaspiracid group of marine phycotoxins, has been shown to significantly disrupt key intracellular signaling pathways, specifically those involving cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+) homeostasis. nih.govacs.orgmdpi.com Research conducted on human lymphocytes has provided initial data on these mechanisms. nih.govacs.org

Studies have demonstrated that AZA-2 clearly elevates cytosolic cAMP levels. nih.govacs.org Cyclic AMP is a critical second messenger that responds to membrane receptor activation and is involved in the activation of various protein kinases. mdpi.comyoutube.com The observed increase in cAMP due to AZA-2 exposure is sensitive to the inhibition of adenylyl cyclase, the enzyme responsible for its synthesis, indicating that the toxin's effects are mediated through this pathway. nih.govacs.org

The impact of AZA-2 on intracellular calcium is multifaceted. nih.gov In experiments where human lymphocytes were initially placed in a calcium-free environment, AZA-2 was found to increase the intracellular calcium concentration through a dual mechanism: it triggers Ca2+ release from internal cellular stores and promotes Ca2+ influx from the extracellular medium. nih.govacs.org Notably, the internal calcium stores that are sensitive to AZA-2 appear to be distinct from those affected by thapsigargin, a well-known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase. nih.govacs.org

Further investigation into the AZA-2-induced calcium influx revealed that it is mediated through specific plasma membrane channels. nih.gov This influx can be blocked by nickel (Ni2+) and SKF96365, which are known inhibitors of certain calcium channels. nih.govacs.org The modulation of adenylyl cyclase was found to inhibit the calcium increase evoked by AZA-2, suggesting a direct link between the cAMP pathway and the disruption of calcium homeostasis caused by the toxin. nih.govacs.org

Summary of this compound Effects on cAMP and Calcium Homeostasis

| Parameter | Observed Effect of this compound | Mediators and Inhibitors | Cell Type Studied | Reference |

|---|---|---|---|---|

| Cytosolic cAMP Levels | Clear increase | Sensitive to adenylyl cyclase inhibition | Human Lymphocytes | nih.govacs.org |

| Intracellular Ca2+ Release | Release from internal stores (distinct from thapsigargin-sensitive stores) | - | Human Lymphocytes | nih.govacs.org |

| Extracellular Ca2+ Influx | Influx from extracellular medium | Mediated by channels blockable by Ni2+ and SKF96365 | Human Lymphocytes | nih.govacs.org |

| Overall Ca2+ Homeostasis | Increased cytosolic Ca2+ concentration | Effect is inhibited by adenylyl cyclase modulation | Human Lymphocytes | nih.govacs.org |

Alterations in Protein Kinase Activation (e.g., JNK) and Endoplasmic Reticulum Stress Response

The molecular toxicity of azaspiracids involves the activation of stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the endoplasmic reticulum (ER) stress response. nih.govresearchgate.net The ER is a critical organelle for protein folding, and the accumulation of misfolded proteins triggers a state of ER stress, which in turn activates the unfolded protein response (UPR). nih.govelifesciences.org

Research on human intestinal epithelial Caco-2 cells has shown that this compound exposure induces ER stress. nih.gov This is evidenced by the significant up-regulation of three key ER stress sensors: inositol-requiring enzyme 1 (IRE1), protein kinase R-like endoplasmic reticulum (ER) kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov The activation of these sensors is a clear indication that AZA-2 causes an accumulation of misfolded proteins in the endoplasmic reticulum, thereby initiating the UPR to restore ER homeostasis. nih.gov

A crucial component of the ER stress response is the activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family. mdpi.com During prolonged ER stress, the activated IRE1 sensor can interact with TNF receptor-associated factor 2 (TRAF2), forming a complex that leads to the activation of the JNK pathway. mdpi.com While direct studies on AZA-2 are specific to the upregulation of ER sensors, research on the closely related Azaspiracid-1 (AZA-1) has established a clear link between azaspiracid toxicity and JNK activation. nih.gov In primary cultured neurons, AZA-1 was shown to increase the amount of phosphorylated (active) JNK and promote its translocation to the nucleus. nih.gov The activation of JNK is considered an important step in the cytotoxic effects of the azaspiracid toxin group. researchgate.netnih.gov

This compound Effects on ER Stress and Protein Kinase Activation

| Pathway/Component | Observed Effect | Mechanism | Cell Type Studied | Reference |

|---|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Induced | Indicated by accumulation of misfolded proteins. | Human Intestinal Epithelial Caco-2 Cells | nih.gov |

| IRE1 (ER Stress Sensor) | Significantly up-regulated | Activation of the Unfolded Protein Response (UPR). | Human Intestinal Epithelial Caco-2 Cells | nih.gov |

| PERK (ER Stress Sensor) | Significantly up-regulated | Activation of the Unfolded Protein Response (UPR). | Human Intestinal Epithelial Caco-2 Cells | nih.gov |

| ATF6 (ER Stress Sensor) | Significantly up-regulated | Activation of the Unfolded Protein Response (UPR). | Human Intestinal Epithelial Caco-2 Cells | nih.gov |

| JNK Activation | Activated by azaspiracid group toxins (specifically shown for AZA-1) | Linked to ER stress via the IRE1-TRAF2 signaling complex. Involves phosphorylation and nuclear translocation of JNK. | Primary Cultured Neurons (for AZA-1) | researchgate.netmdpi.comnih.gov |

Metabolism and Biotransformation of Azaspiracid 2 in Biological Systems

Metabolic Fate of Azaspiracid-2 in Marine Organisms (e.g., Shellfish)

The metabolic fate of this compound in marine organisms, particularly in bivalve mollusks like mussels and scallops, has been the subject of considerable research. Upon ingestion, AZA2 is not static within the organism but is actively metabolized into a suite of derivatives.

Identification of this compound Metabolites in Shellfish

Once assimilated by shellfish, this compound is biotransformed into a variety of metabolites. mdpi.comnih.gov These metabolic processes primarily involve oxidation reactions, such as hydroxylation and carboxylation, leading to the formation of more polar compounds. mdpi.comnih.gov

Key metabolites of AZA2 identified in shellfish include:

AZA19 (22α-carboxy-AZA2): This is a major metabolite formed through the carboxylation of the methyl group at the C22 position. mdpi.comnih.gov

AZA6 (22-demethyl-8-methyl-azaspiracid): This metabolite can be formed through the subsequent decarboxylation of AZA19. nih.gov

AZA12 (8-methyl-23-hydroxy-azaspiracid): This is a product of hydroxylation at the C23 position of AZA2.

AZA66 (22α-hydroxymethyl-AZA2): Identified as a likely intermediate in the conversion of AZA2 to AZA19. mdpi.com

Fatty acid esters: Recent studies have also identified the formation of fatty acid esters of azaspiracids in mussels, representing another metabolic pathway.

The following table provides a summary of key this compound metabolites found in shellfish:

| Metabolite | Precursor | Type of Transformation |

| AZA19 | AZA2 | Carboxylation |

| AZA6 | AZA19 | Decarboxylation |

| AZA12 | AZA2 | Hydroxylation |

| AZA66 | AZA2 | Hydroxylation |

Enzymatic Processes Involved in this compound Biotransformation (e.g., Hydroxylation, Carboxylation)

The biotransformation of this compound in shellfish is mediated by enzymatic activities within the organism. The primary enzymatic processes involved are hydroxylation and carboxylation. mdpi.comnih.gov These reactions are typically associated with detoxification pathways, aiming to increase the polarity of lipophilic compounds to facilitate their elimination.

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group into the AZA2 molecule. This is a common phase I metabolic reaction catalyzed by enzymes such as cytochrome P450 monooxygenases. The formation of AZA12 and AZA66 are examples of hydroxylation. mdpi.com

Carboxylation: This enzymatic reaction leads to the formation of a carboxylic acid group (-COOH). The conversion of AZA2 to AZA19 is a prominent example of carboxylation. mdpi.comnih.gov

These enzymatic transformations primarily occur in the digestive gland (hepatopancreas) of the shellfish, which is a major site of metabolic activity. mdpi.com

Comparative Metabolism and Biotransformation Kinetics of this compound and its Analogues

The metabolism and biotransformation kinetics of this compound can be compared with its structural analogues, such as AZA1 and AZA3. Studies have shown that these analogues undergo similar metabolic pathways, including hydroxylation and carboxylation. mdpi.com For instance, AZA1 is metabolized to AZA17 (22α-carboxy-AZA1) and AZA8 (23-hydroxy-AZA1), which are analogous to the metabolization of AZA2 to AZA19 and AZA12, respectively. mdpi.com

Research on the Role of Microbiota in this compound Biotransformation

The role of microbiota, particularly the gut microbiota of shellfish, in the biotransformation of this compound is an area of growing interest, though specific research on AZA2 is limited. It is known that the gut microbiota of marine invertebrates can play a significant role in the metabolism and detoxification of various compounds. nih.govnih.gov

While direct evidence for the bacterial degradation of this compound is scarce, studies on other marine toxins, such as paralytic shellfish toxins (PSTs), have demonstrated that bacteria isolated from bivalve mollusks are capable of transforming these toxins. nih.govnih.gov These transformations include processes like reduction, decarbamoylation, and sulfation, indicating that the resident microflora can influence the toxin profile within the shellfish. nih.govnih.gov

Given the metabolic capabilities of marine bacteria, it is plausible that the gut microbiota of shellfish could contribute to the biotransformation of this compound, potentially working in concert with the shellfish's own enzymatic systems. However, further research is needed to specifically investigate the microorganisms involved and the biochemical pathways they employ in the metabolism of azaspiracids. This remains an important area for future studies to fully elucidate the fate of these toxins in marine ecosystems.

Emerging Research Directions and Future Perspectives for Azaspiracid 2

Novel Azaspiracid-2 Analogues and their Structural Profiles

This compound is part of a larger family of polyether toxins known as azaspiracids (AZAs). Structurally, AZAs are complex molecules characterized by a linear polyketide carbon skeleton, multiple ether rings, a unique trispiro-assembly, and a cyclic amine (aza-group) for which they are named. researchgate.net AZA2 is the 8-methyl analogue of Azaspiracid-1 (AZA1). nih.gov Research has led to the identification of numerous analogues, many of which are derivatives of AZA2, formed through metabolic processes in shellfish or produced directly by dinoflagellates.

Recent studies, particularly in different geographical locations, have revealed complex profiles of AZA analogues. For instance, strains of the dinoflagellate Azadinium poporum isolated from Japanese coastal waters have been shown to predominantly produce AZA2. nih.gov In-depth analysis of these strains and of shellfish from various regions like the Adriatic Sea has led to the discovery of previously unknown AZA analogues. nih.govresearchgate.net

Key structural modifications that differentiate AZA2 analogues include:

Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the carbon backbone is a common modification. AZA11, for example, is a hydroxyl analogue of AZA2. researchgate.net These hydroxylated forms are often considered metabolites produced within shellfish. nih.gov

Esterification: Researchers have identified AZA2 methyl ester and AZA2 phosphate ester in A. poporum cultures. nih.gov

Isomerization: Positional isomers, where functional groups are located at different positions on the molecule, have also been reported. researchgate.net

A recent comprehensive analysis of shellfish from the Adriatic Sea not only quantified AZA2 but also detected several known analogues, including AZA-6, AZA-9, AZA-10, AZA-19, AZA-41, and AZA-43. researchgate.net This study also identified a potentially new analogue with a mass-to-charge ratio (m/z) of 884.6066, which appears to be structurally similar to AZA-19 but with a double bond modification. researchgate.net The ongoing discovery of new analogues highlights the chemical diversity of this toxin family and underscores the need for continued structural elucidation research.

| Analogue | Structural Modification from AZA2 | Reference |

|---|---|---|

| AZA11 | Hydroxylation (addition of an -OH group) | researchgate.net |

| AZA-2 methyl ester | Methyl esterification of the carboxylic acid group | nih.gov |

| AZA-2 phosphate ester | Phosphate esterification | nih.gov |

| Unnamed Analogue | Potential double bond modification of an AZA-19-like structure | researchgate.net |

Advanced Analytical Techniques for Comprehensive this compound Profiling and Monitoring

The complexity and low regulatory limits for azaspiracids necessitate highly sensitive and specific analytical methods for their detection and quantification. Research in this area is focused on enhancing the speed, accuracy, and comprehensiveness of AZA2 monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of AZA analysis. nih.gov Advances in this technology have significantly improved detection capabilities:

LC-Tandem Mass Spectrometry (LC-MS/MS): This technique is the standard for regulatory monitoring, offering high selectivity and sensitivity for quantifying known AZA analogues like AZA2. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide highly accurate mass measurements. This capability is crucial for identifying known analogues in complex samples and for the structural elucidation of novel, unknown analogues by determining their elemental composition and fragmentation patterns. researchgate.netpreprints.org A recent study on shellfish from Šibenik Bay utilized LC-QTOF to characterize the profile of AZA analogues, including a potentially new compound. researchgate.netpreprints.org

Ultra-High-Performance Liquid Chromatography (UHPLC): When coupled with MS, UHPLC allows for faster analysis times and better separation of different AZA isomers compared to traditional HPLC. nih.gov

Beyond these established methods, novel approaches are being explored to provide rapid and cost-effective screening tools. One promising area is the development of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. The Capture-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) method has been employed to screen for aptamers that specifically bind to AZA2. This approach is advantageous as it avoids chemical modification of the toxin, preserving its natural structure and ensuring the selected aptamers have high specificity. The binding affinity of these aptamers can then be verified using techniques like Biolayer Interferometry (BLI) , an optical biosensing method for real-time monitoring of biomolecular interactions.

| Technique | Principle | Application in AZA2 Research | Reference |

|---|---|---|---|

| LC-MS/MS | Combines liquid chromatography separation with two stages of mass analysis for high selectivity and sensitivity. | Routine quantification and regulatory monitoring of AZA2 and other known AZAs. | nih.gov |

| LC-HRMS (QTOF, Orbitrap) | Provides highly accurate mass measurements, enabling determination of elemental composition. | Identification of known analogues and structural elucidation of new, unknown AZA variants. | researchgate.netpreprints.org |

| Capture-SELEX | An in vitro selection process to isolate high-affinity nucleic acid aptamers for a specific target. | Development of novel biosensors for rapid and specific AZA2 detection. | researchgate.net |

| Biolayer Interferometry (BLI) | A label-free optical technique that measures changes in the interference pattern of light to monitor molecular interactions in real-time. | Verifying the binding affinity and kinetics of aptamers or antibodies developed for AZA2 detection. | researchgate.net |

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

Understanding the mechanisms of AZA2 toxicity at a molecular level is a critical research frontier. The integration of "omics" technologies—such as proteomics and metabolomics—offers a powerful, systems-biology approach to uncover the cellular pathways affected by AZA2 exposure. While direct omics studies on AZA2 are still emerging, research on related marine toxins provides a framework for future investigations.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and modification within cells or tissues following toxin exposure. For example, a proteomics study on scallops exposed to okadaic acid (a diarrhetic shellfish poisoning toxin) revealed significant changes in proteins related to the cytoskeleton, protein synthesis (ribosomes), and energy metabolism. frontiersin.org Such an approach applied to AZA2 could elucidate its specific molecular targets. Studies have already shown that AZAs can cause significant tissue injury, and a proteomics-based investigation could pinpoint the precise protein networks involved in this damage. nih.gov

Metabolomics , which analyzes the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of an organism. Exposure to AZA2 is known to affect cellular energy processes. Research on hepatocytes exposed to AZA1, AZA2, and AZA3 demonstrated that these toxins increase mitochondrial dehydrogenase activity, suggesting an impact on mitochondrial function and the electron transport chain. mdpi.com A metabolomics study could expand on these findings by identifying specific metabolic pathways that are disrupted, such as those involved in energy production, lipid metabolism, or oxidative stress. This would provide a more comprehensive understanding of the metabolic consequences of AZA2 toxicity. mdpi.com

The integration of these omics approaches can help build a more complete picture of the adverse outcome pathways (AOPs) for AZA2, from the initial molecular initiating event to the resulting adverse effects on the whole organism.

Global Distribution, Climate Change Impacts, and Environmental Monitoring of this compound Occurrence

Azaspiracids, once thought to be confined to the coast of Ireland, are now recognized as a global issue, having been detected in shellfish from Western Europe, Africa, and the Americas. nih.gov The global distribution of these toxins is intrinsically linked to the prevalence of the dinoflagellates that produce them, primarily species within the genera Azadinium and Amphidoma. preprints.org

Climate change is a significant factor expected to influence the frequency, intensity, and geographical range of harmful algal blooms (HABs), including those of AZA-producing species. researchgate.net Key climate-related impacts include:

Ocean Warming: Rising sea surface temperatures can directly affect the growth rates and toxin production of dinoflagellates. nih.govfrontiersin.org Experimental studies have shown a correlation between temperature and AZA production in algae, with the highest concentrations observed at 26°C. nih.gov

Range Expansion: Warming waters are predicted to facilitate a poleward shift in the distribution of many phytoplankton species. mdpi.comcprsurvey.org This could lead to the emergence of AZA contamination in regions where it was previously unrecorded.

Changes in Ocean Circulation: Alterations in ocean currents can influence the transport and dispersal of dinoflagellate populations, potentially introducing them to new, favorable coastal environments. cprsurvey.org

These factors create a pressing need for robust and widespread environmental monitoring programs. Current monitoring relies heavily on testing shellfish for toxins. nih.govnih.gov Future strategies will likely incorporate more advanced molecular methods, such as quantitative polymerase chain reaction (qPCR), to detect and quantify the AZA-producing organisms themselves in water samples, providing an early warning of potential toxic events. nih.gov Integrating data from climate models with biological monitoring can help predict future high-risk areas and seasons for AZA2 contamination, allowing for more proactive management of shellfish harvesting. frontiersin.org

Synthetic Biology and Chemical Biology Approaches for this compound Biosynthesis Research

The biosynthesis of azaspiracids is a complex process. Like many complex marine natural products, AZA2 is believed to be synthesized via a polyketide pathway, involving large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netnih.gov Elucidating the precise genetic and enzymatic steps in this pathway is a significant challenge, but one that could be addressed using modern synthetic and chemical biology tools.

Total Synthesis: The complete chemical synthesis of AZA2 and other analogues has been a major achievement in organic chemistry. researchgate.netelsevierpure.com These efforts were not only crucial for confirming the correct chemical structure of the toxins but also provided pure material for toxicological studies and the development of analytical standards. nih.gov

Synthetic Biology: This field applies engineering principles to biology, allowing for the design and construction of new biological parts, devices, and systems. In the context of AZA2 biosynthesis, synthetic biology offers several potential applications:

Heterologous Expression: The genes responsible for AZA biosynthesis (the biosynthetic gene cluster, or BGC) have not yet been fully identified in Azadinium or Amphidoma. Once identified, these genes could be transferred into a more easily cultured host organism (like yeast or E. coli) using synthetic biology techniques. nih.gov This would allow for controlled studies of the biosynthetic pathway and the function of individual enzymes, which is difficult to do in the native dinoflagellates.

Pathway Engineering: By modifying the PKS genes, it may be possible to create novel AZA analogues not found in nature. mit.edu This approach, often used in antibiotic development, could be used to generate new chemical probes to study the mechanism of AZA toxicity or to produce less toxic variants for use as analytical standards. nih.gov

Chemical Biology: This discipline uses chemical techniques to study and manipulate biological systems. Chemical probes could be designed to specifically inhibit certain enzymes in the AZA biosynthesis pathway. This would help to identify the function of those enzymes and to understand how toxin production is regulated within the cell.

Together, these approaches hold the key to unlocking the secrets of AZA2 biosynthesis. A deeper understanding of this process could lead to new strategies for predicting and mitigating toxic blooms and provide tools for creating novel, valuable compounds.

Q & A

Q. What are the recommended analytical techniques for detecting and quantifying Azaspiracid-2 in complex biological matrices?

Methodological Answer:

- UPLC-MS/MS is preferred for high sensitivity and specificity, enabling simultaneous detection of AZA2 alongside other lipophilic toxins (e.g., okadaic acid, yessotoxin) in biological samples like plasma or shellfish tissue. Key steps include solid-phase extraction (SPE) for sample cleanup and optimized chromatographic separation (e.g., C18 columns, gradient elution) .

- NMR spectroscopy is critical for structural confirmation and purity assessment of AZA2 standards. For quantitative analysis, deuterated methanol and internal standards (e.g., trimethylsilyl propionic acid) are used to minimize matrix interference .

Q. How should researchers design cytotoxicity experiments to evaluate AZA2's effects on human cell models?

Methodological Answer:

- Use human intestinal epithelial cells (e.g., Caco-2) to model diarrhetic shellfish poisoning. Protocols include:

Q. What storage conditions are required to maintain AZA2 stability in laboratory settings?

Methodological Answer:

- Store AZA2-containing samples (e.g., marine tissue extracts) at –20°C or below to prevent degradation. Lyophilized standards should be reconstituted in anhydrous solvents (e.g., methanol) and aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can conflicting data on AZA2 cytotoxicity across different cell models (e.g., Caco-2 vs. neuronal cells) be systematically addressed?

Methodological Answer:

- Mechanistic profiling : Compare transcriptomic or proteomic responses (e.g., RNA-seq, phosphoproteomics) to identify cell-type-specific pathways. For example, intestinal cells may show pronounced apoptosis, while neuronal cells exhibit ion channel disruption .

- Dose-response normalization : Use standardized toxin units (e.g., cell viability IC50) and account for differences in membrane permeability or metabolic activity across cell lines .

Q. What strategies are employed to resolve structural ambiguities in AZA2 derivatives or biosynthetic intermediates?

Methodological Answer:

- Total synthesis : Follow the Nicolaou method (2006) to confirm AZA2’s revised structure, using convergent synthetic routes for the ABCD and EFGHI ring systems. Key steps include Julia–Kocienski olefination and Yamaguchi esterification .

- High-resolution MS/MS : Compare fragmentation patterns of synthetic analogs with natural isolates to identify epimers (e.g., 37-epi-AZA2) or carboxylated variants .

Q. How can environmental monitoring studies optimize AZA2 removal from aquaculture systems?

Methodological Answer:

- Sand filtration and activated charcoal : In shellfish hatcheries, circulate contaminated water for 24 hours through sand filters (particle size ≤ 1 mm) followed by activated charcoal (5–10 µm pore size) to reduce AZA2 concentrations by >50%. Validate efficacy via LC-MS/MS .

- Biotransformation assays : Screen microbial consortia from marine sediments for AZA2 degradation pathways using stable isotope probing (SIP) coupled with metagenomics .

Q. What statistical approaches are recommended for reconciling discrepancies in AZA2 toxicity data from in vivo vs. in vitro studies?

Methodological Answer:

- Meta-analysis : Apply random-effects models to aggregate data across studies, adjusting for covariates (e.g., exposure duration, species differences). Use funnel plots to assess publication bias .

- Benchmark dose modeling : Estimate threshold doses for adverse effects in animal models (e.g., mice) and extrapolate to human equivalents using allometric scaling .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.